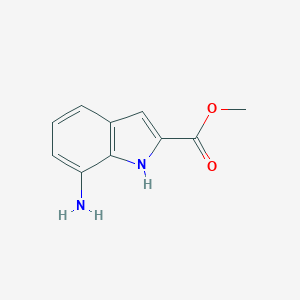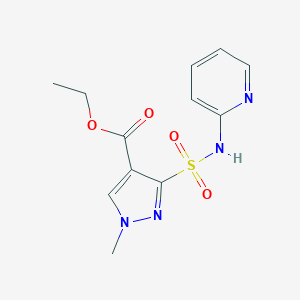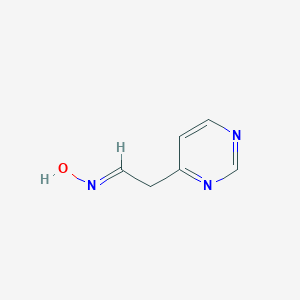
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime, also known as P4C, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. P4C is a pyrimidine derivative that has been synthesized using a variety of methods.
Wirkmechanismus
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitters in the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime binds to a specific site on the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA.
Biochemische Und Physiologische Effekte
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have several biochemical and physiological effects. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime enhances the binding of GABA to the GABA receptor, which results in increased inhibitory effects on the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for (E)-2-(pyrimidin-4-yl)acetaldehyde oxime research, including the development of new drugs for the treatment of neurodegenerative diseases and the study of the GABAergic system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have potential applications in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Conclusion:
In conclusion, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime is a compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Synthesemethoden
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime can be synthesized using several methods, including the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with sodium hydroxide to obtain (E)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Wissenschaftliche Forschungsanwendungen
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been used in the study of the GABAergic system and the modulation of GABA receptors.
Eigenschaften
CAS-Nummer |
179009-38-2 |
|---|---|
Produktname |
(E)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+ |
InChI-Schlüssel |
WCIYYOFNONVUQQ-RUDMXATFSA-N |
Isomerische SMILES |
C1=CN=CN=C1C/C=N/O |
SMILES |
C1=CN=CN=C1CC=NO |
Kanonische SMILES |
C1=CN=CN=C1CC=NO |
Synonyme |
4-Pyrimidineacetaldehyde, oxime, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
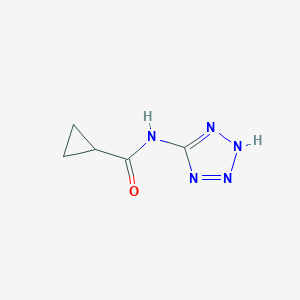


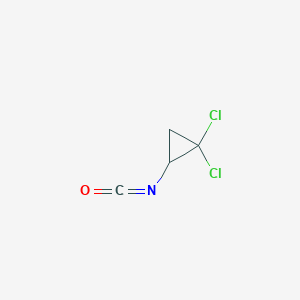
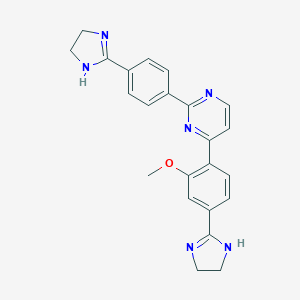
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
